molecular formula C14H11N3O2 B8331861 5-amino-2-(3-pyridylmethyl)-1H-isoindole-1,3 (2H)-dione

5-amino-2-(3-pyridylmethyl)-1H-isoindole-1,3 (2H)-dione

Cat. No.: B8331861
M. Wt: 253.26 g/mol
InChI Key: ZZZGVROSIMLEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-(3-pyridylmethyl)-1H-isoindole-1,3 (2H)-dione is a useful research compound. Its molecular formula is C14H11N3O2 and its molecular weight is 253.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

5-amino-2-(pyridin-3-ylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C14H11N3O2/c15-10-3-4-11-12(6-10)14(19)17(13(11)18)8-9-2-1-5-16-7-9/h1-7H,8,15H2

InChI Key

ZZZGVROSIMLEQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 200 ml of conc. hydrochloric acid was added 21.1 g of stannous chloride under ice cooling, and 9.0 g of 5-nitro-2-(3-pyridylmethyl)-1H-isoindole-1,3 (2H)-dione was added. The reaction mixture was stirred at room temperature for 15 minutes and stirred at 80° C. for 30 minutes. After cooling, the mixture was filtered, and the resultant solid was mixed with water and made alkaline with aqueous ammonia. To this mixture was added 500 ml of tetrahydrofuran, and the resultant mixture was filtered with celite. The filtrate was shaken with methylene chloride. The organic layer was washed with water, dried over anhydrous magnesium sulfate and concentrated in vacuo. The resultant residue was chromatographed on a column of silica gel, eluting with ethyl acetate and hexane (2:1) to give 7.4 g of the titled compound.
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
21.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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